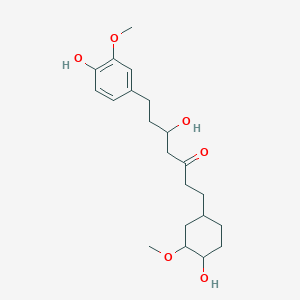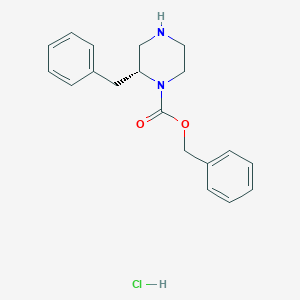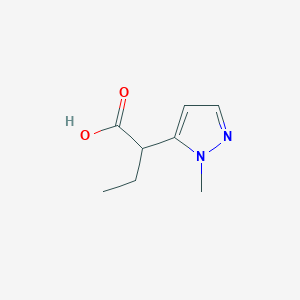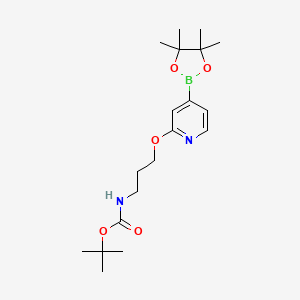
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is a heterocyclic organic compound that features a 1,2,4-triazole ring with an amino group and a methylbutanol side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol typically involves the reaction of 3-amino-1,2,4-triazole with appropriate alkylating agents under controlled conditions. One common method involves the use of aminoguanidine hydrochloride and succinic anhydride, followed by nucleophilic substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective and efficient transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
Scientific Research Applications
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can affect various biochemical pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-amino-1,2,4-triazole: A related compound with similar structural features but different side chains.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with distinct biological activities.
Uniqueness
4-(3-amino-1H-1,2,4-triazol-1-yl)-2-methylbutan-2-ol is unique due to its specific combination of the triazole ring and the methylbutanol side chain, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H14N4O |
|---|---|
Molecular Weight |
170.21 g/mol |
IUPAC Name |
4-(3-amino-1,2,4-triazol-1-yl)-2-methylbutan-2-ol |
InChI |
InChI=1S/C7H14N4O/c1-7(2,12)3-4-11-5-9-6(8)10-11/h5,12H,3-4H2,1-2H3,(H2,8,10) |
InChI Key |
BJFUMCVLXJEFBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCN1C=NC(=N1)N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-amino-1H,2H,3H,4H,6H-pyrimido[1,2-a][1,3]diazin-6-one](/img/structure/B13075962.png)

![4-Methyl-1-[2-(pyrrolidin-1-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13075976.png)

![N-[2-(Methylamino)propyl]-2-nitrobenzene-1-sulfonamide](/img/structure/B13075985.png)
![1-[(6-Methylpyridin-2-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13075988.png)







![7-Methoxy-2,3-dihydrobenzo[b][1,4]dioxin-6-amine](/img/structure/B13076058.png)
